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molecular formula C12H11NO3 B8546896 N-(cyclopropylmethyl)isatoic anhydride

N-(cyclopropylmethyl)isatoic anhydride

Cat. No. B8546896
M. Wt: 217.22 g/mol
InChI Key: CMVNCNXRMWPIOD-UHFFFAOYSA-N
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Patent
US03969506

Procedure details

To a solution of 20 g. isatoic anhydride in 200 ml. dimethylacetamide is added under nitrogen with stirring sodium hydride obtained from 6 g. of a 57% dispersion in mineral oil, while maintaining the temperature below 25°C. The resulting mixture is stirred at 25°C. for 1 hour and to it is added 17 g. cyclopropylmethylbromide. The mixture is then stirred at room temperature for about 20 hours. It is then poured on water. The mixture is stirred for 15 minutes, the solids collected by filtration, washed with several portions of water and then three times with 0.7 kg. of diethylether. The washed solids are dried to obtain N-(cyclopropylmethyl)isatoic anhydride, m.p. 118°-121°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=[O:12])[O:4][C:2]2=[O:3].[H-].[Na+].[CH:15]1([CH2:18]Br)[CH2:17][CH2:16]1>CC(N(C)C)=O>[CH:15]1([CH2:18][N:6]2[C:5](=[O:12])[O:4][C:2](=[O:3])[C:1]3=[CH:11][CH:10]=[CH:9][CH:8]=[C:7]23)[CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 25°C. for 1 hour and to it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained from 6 g
TEMPERATURE
Type
TEMPERATURE
Details
of a 57% dispersion in mineral oil, while maintaining the temperature below 25°C
ADDITION
Type
ADDITION
Details
is added 17 g
STIRRING
Type
STIRRING
Details
The mixture is then stirred at room temperature for about 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
It is then poured on water
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration
WASH
Type
WASH
Details
washed with several portions of water
CUSTOM
Type
CUSTOM
Details
The washed solids are dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)CN1C=2C(C(=O)OC1=O)=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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